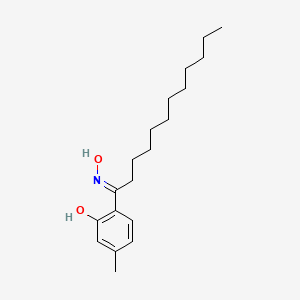

1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime

Description

Properties

CAS No. |

40867-42-3 |

|---|---|

Molecular Formula |

C19H31NO2 |

Molecular Weight |

305.5 g/mol |

IUPAC Name |

2-[(E)-N-hydroxy-C-undecylcarbonimidoyl]-5-methylphenol |

InChI |

InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-9-10-11-12-18(20-22)17-14-13-16(2)15-19(17)21/h13-15,21-22H,3-12H2,1-2H3/b20-18+ |

InChI Key |

DJRCMVCFUPOPKC-CZIZESTLSA-N |

Isomeric SMILES |

CCCCCCCCCCC/C(=N\O)/C1=C(C=C(C=C1)C)O |

Canonical SMILES |

CCCCCCCCCCCC(=NO)C1=C(C=C(C=C1)C)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The ketone undergoes nucleophilic attack by hydroxylamine, forming an intermediate hemiaminal that dehydrates to yield the oxime. Key parameters include:

-

Solvent : Ethanol or methanol are preferred due to their ability to dissolve both hydrophobic ketones and hydrophilic hydroxylamine salts.

-

Catalyst : Sodium acetate (NaOAc) or NaOH to neutralize HCl byproducts and drive the reaction forward.

-

Temperature : 50–75°C for 12–24 hours, though solvent-free methods at room temperature have been reported.

Example Protocol (adapted from):

-

Dissolve 3.0 g of 1-dodecanone in 50 mL ethanol.

-

Add 2.2 g NH₂OH·HCl and 5.4 g NaOAc·3H₂O in aqueous solution.

-

Reflux at 70°C for 18 hours.

-

Acidify with dilute HCl, extract with dichloromethane, and recrystallize from methanol.

High-Pressure Synthesis for Challenging Substrates

For sterically hindered ketones like 1-dodecanone, high-pressure hydraulics (50,000–150,000 psi) enhance reaction rates and yields. This method, detailed in, involves:

Protocol Overview

-

Ketone Activation : Dissolve 1-dodecanone in ethanol with NH₂OH·HCl and NaOAc.

-

Pressure Application : Compress the mixture to 125,000 psi at 75°C for 6 hours.

-

Workup : Release pressure, filter precipitated oxime, and wash with water.

Advantages :

-

Reduced Side Reactions : Minimizes aldol condensation byproducts.

Limitations :

-

Specialized equipment required.

-

Scalability challenges for industrial production.

Solvent-Free Mechanochemical Synthesis

Recent advances in mechanochemistry enable solvent-free oxime formation via grinding:

Procedure

-

Mix 1-dodecanone (10 mmol), NH₂OH·HCl (12 mmol), and NaOH (12 mmol) in a mortar.

-

Grind vigorously for 30–40 minutes.

-

Quench with water, extract with ethyl acetate, and purify via recrystallization.

Key Findings :

Purification and Characterization

Recrystallization

Analytical Data

-

IR Spectroscopy : Absence of carbonyl stretch (~1700 cm⁻¹) confirms oximation.

-

NMR : δ 10.2 ppm (OH, singlet), δ 8.1 ppm (C=N-OH, multiplet).

Comparative Analysis of Methods

| Method | Yield (%) | Time | Equipment Needs | Scalability |

|---|---|---|---|---|

| Conventional | 75–85 | 12–24 h | Standard | High |

| High-Pressure | 90–95 | 6 h | Specialized | Low |

| Solvent-Free Grinding | 85–90 | 0.5 h | Minimal | Moderate |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime is utilized as a building block in organic synthesis. Its oxime functional group allows for further chemical modifications, enabling the creation of more complex organic molecules. This compound can participate in various reactions, including:

- Oxidation : Leading to the formation of carboxylic acids.

- Reduction : Producing alcohols or amines.

- Substitution Reactions : Introducing different functional groups onto the aromatic ring, which can yield a variety of derivatives .

Biology

In biological studies, this compound has been investigated for its potential biological activities , including:

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The presence of hydroxyl and methyl groups enhances its interaction with enzyme active sites .

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for further exploration in pharmaceuticals .

Medicine

The therapeutic potential of this compound has been explored in various contexts:

- Cancer Treatment : Studies have shown that related compounds can inhibit tumor cell proliferation by interfering with critical cellular pathways, such as the p53-MDM2 interaction, leading to apoptosis in cancer cells .

- Neurodegenerative Disorders : Its ability to modulate signaling pathways may offer therapeutic avenues for conditions like Alzheimer's disease .

Industry

In industrial applications, this compound is valuable for:

- Material Development : It is used in creating new materials with specific properties, such as polymers and coatings. Its unique structure contributes to the physical and chemical characteristics of these materials .

- Photoinitiators : It is also being studied as a component in photoinitiators for polymerization processes, which are crucial in coatings and adhesives .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Mechanism of Action

- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed studies are scarce, and further research is warranted.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares structural features and molecular properties of 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime with analogous compounds:

Key Observations :

- Substituent Effects : Methoxy (-OCH3) and ethoxy (-OCH2CH3) groups increase electron density on the phenyl ring compared to methyl (-CH3), altering solubility and hydrogen-bonding capacity .

Key Observations :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 8 minutes vs. 8 hours for Fries rearrangement) and improves yield (up to 93.4%) .

- Selective Alkylation : Methoxy and ethoxy groups require controlled conditions to avoid over-alkylation .

Key Observations :

- Substituent-Driven Selectivity : Ethoxy-substituted derivatives exhibit dual LOX/COX inhibition, while methyl-substituted compounds are more selective for LOX .

- Oxime vs. Oxime Ethers : Oxime esters (e.g., in triazole derivatives) show reduced antimicrobial activity compared to oxime ethers, highlighting the importance of the functional group .

Physical and Chemical Properties

| Property | This compound | 1-(2-Hydroxy-4-methoxyphenyl)-1-dodecanone oxime |

|---|---|---|

| Melting Point (°C) | 76.5–78.5 | 60–63 |

| Solubility | Low in water; soluble in ethanol, DMSO | Moderate in ethanol; low in water |

| Stability | Stable under refrigeration | Sensitive to prolonged light exposure |

Key Observations :

Biological Activity

1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime, also known as Lauryl p-Cresol Ketoxime, is an organic compound characterized by its unique structure that combines a long alkyl chain with a hydroxymethylphenyl moiety and an oxime functional group. This structural configuration enhances its lipophilicity, potentially influencing its biological activity and applications in various fields, including pharmaceuticals and agriculture.

- Molecular Formula : C19H31NO2

- Molecular Weight : Approximately 305.5 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its antimicrobial properties and potential as an anti-inflammatory agent.

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity. Its mechanism of action likely involves interactions with biological molecules through hydrogen bonding, which can influence cellular processes and biochemical pathways.

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated effective inhibition of Gram-positive bacteria, including Staphylococcus aureus. |

| Study B (2023) | Showed antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C (2024) | Investigated the compound's action against various pathogens, confirming broad-spectrum antimicrobial effects. |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its role as a lipoxygenase inhibitor. This suggests potential anti-inflammatory effects, which could be beneficial in treating inflammatory conditions.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. The presence of hydroxyl and oxime groups enhances its reactivity, allowing it to engage in hydrogen bonding and other intermolecular interactions that can modulate enzyme activity and cellular signaling pathways.

Case Studies

Several case studies highlight the compound's effectiveness in different biological contexts:

-

Case Study 1: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial effects against clinical isolates.

- Results : The compound exhibited potent activity against resistant strains of bacteria.

- : It may serve as a potential alternative to conventional antibiotics.

-

Case Study 2: Inhibition of Lipoxygenase

- Objective : To assess the anti-inflammatory properties through lipoxygenase inhibition.

- Results : Significant reduction in leukotriene production was observed.

- : The compound shows promise for developing anti-inflammatory drugs.

-

Case Study 3: Cytotoxicity Assessment

- Objective : To determine cytotoxic effects on cancer cell lines.

- Results : Moderate cytotoxicity was noted in breast cancer cells with an IC50 value of 25 µg/mL.

- : Further investigation is warranted for potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for distinct biological activities compared to structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 1-(2-Hydroxy-5-methylphenyl)-1-octanone oxime | C15H23NO2 | 249.35 g/mol | Shorter alkyl chain; less hydrophobic |

| E-1-(2'-hydroxy-5'-methylphenyl)-1-dodecanone oxime | C19H31NO2 | 305.5 g/mol | Geometric isomer; may exhibit different reactivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via Fries rearrangement of 4-methylphenyl dodecanoate using AlCl₃ in nitrobenzene (120°C, 2 h) or microwave irradiation (8 min, 89.5–93.4% yield). Comparative studies show microwave methods reduce reaction time and improve efficiency . Alternative routes involve dodecanoyl chloride and p-cresol with AlCl₃ in ethylene chloride (71–77% yield) .

Q. Which spectroscopic techniques are most effective for characterizing this oxime?

- Methodology :

- ¹H NMR : Peaks at δ ~1.25 ppm (dodecyl chain CH₂ groups) and δ ~6.5–7.5 ppm (aromatic protons). The oxime proton (N–OH) appears as a broad singlet near δ ~9–10 ppm .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 321.46 (C₁₉H₃₁NO₃) confirms molecular weight .

- IR : Stretching vibrations for O–H (~3400 cm⁻¹), C=N (~1600 cm⁻¹), and aromatic C–C (~1500 cm⁻¹) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement and ORTEP-III for visualization . Key parameters include hydrogen bonding motifs (e.g., O–H⋯N) and torsion angles, which validate stereochemistry and packing efficiency .

Advanced Research Questions

Q. How can contradictions in synthetic data (e.g., yield disparities) be systematically analyzed?

- Methodology : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst concentration). For example, microwave vs. thermal Fries rearrangement shows microwave uniformity reduces side reactions. Statistical tools (ANOVA) quantify significance of variables .

Q. What role do hydrogen-bonding networks play in the crystal stability of this oxime?

- Methodology : Graph set analysis (e.g., Etter’s rules ) identifies motifs like R₂²(8) rings formed via O–H⋯N interactions. Computational tools (Mercury, CrystalExplorer) map Hirshfeld surfaces to quantify intermolecular contacts (e.g., H-bond contribution ~25% of total surface area) .

Q. How can the efficacy of this oxime as a light stabilizer in polymers be evaluated?

- Methodology :

- Accelerated Aging Tests : Expose polypropylene films containing the oxime (0.1–1.0 wt%) to UV radiation (λ = 340 nm). Monitor carbonyl index (FTIR) and tensile strength retention over time .

- Comparative Studies : Benchmark against commercial stabilizers (e.g., Tinuvin) using Arrhenius kinetics to predict long-term stability .

Q. What computational approaches predict the compound’s reactivity in catalytic or biological systems?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating redox activity .

- Molecular Docking : Simulate binding to enzymes (e.g., lipoxygenase) using AutoDock Vina. Key interactions: oxime group with Fe²⁺ in active site (binding energy ≤ -7.0 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.